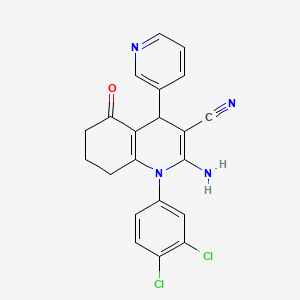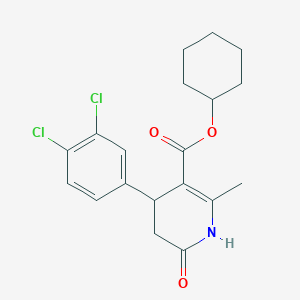![molecular formula C19H24F3NO6 B15009748 ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B15009748.png)
ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a complex organic compound that features a trifluoromethyl group, an oxetane ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multiple steps. One common approach is to start with the preparation of the oxetane ring, which can be synthesized through the reaction of an appropriate alkene with a peracid. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves coupling the oxetane and trifluoromethyl intermediates with the alaninate moiety under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl and oxetane groups.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism by which ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate exerts its effects depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the oxetane ring can provide stability and resistance to metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
(3-Ethyloxetan-3-yl)methyl Methacrylate: This compound also contains an oxetane ring and is used in polymer chemistry.
3-Methyl-3-oxetanemethanol: Another oxetane-containing compound, used in the synthesis of star-shaped copolymers.
Uniqueness
Ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is unique due to the presence of both a trifluoromethyl group and an oxetane ring in the same molecule. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C19H24F3NO6 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
ethyl 2-[(3-ethyloxetan-3-yl)methoxy]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H24F3NO6/c1-4-17(10-27-11-17)12-29-18(19(20,21)22,16(25)28-5-2)23-15(24)13-6-8-14(26-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,23,24) |
Clave InChI |
GQCGTXANJCXGEY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-3-[(Z)-1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009666.png)
![2-{[6-Amino-3,5-dicyano-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B15009672.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide](/img/structure/B15009678.png)
![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15009680.png)

![N-[4-(dimethylamino)phenyl]-4-(pentadecyloxy)benzenesulfonamide](/img/structure/B15009687.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15009688.png)
![2-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanamide (non-preferred name)](/img/structure/B15009694.png)


![N-(2,5-dimethylphenyl)-4-[(2Z)-2-(2-fluoro-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15009711.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-nitrobenzamide](/img/structure/B15009718.png)
![Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15009723.png)
![2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15009739.png)
